molecular formula C13H17ClN2O B6302450 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride CAS No. 2306270-99-3

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride

Cat. No.: B6302450
CAS No.: 2306270-99-3
M. Wt: 252.74 g/mol
InChI Key: JTWNHFBZBDBHNX-UHFFFAOYSA-N
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Description

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride is a spirocyclic indoline compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This compound has garnered attention due to its significant biological activities, particularly in the field of pharmacology and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride typically involves the reaction of a key intermediate, such as 1’-methylspiro[indoline-3,4’-piperidine], with various reagents. For instance, it can react with benzenesulfonyl chloride under alkaline conditions to form its derivatives . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzenesulfonyl chloride, methanesulfonic acid, and phenylhydrazine hydrochloride. The reactions are often carried out under reflux conditions in solvents like methanol .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonylated or halogenated derivatives. These derivatives often exhibit enhanced biological activities .

Scientific Research Applications

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1’-Methylspiro[indoline-3,4’-piperidine]
  • Benzyl 5-Methylspiro[indoline-3,4’-piperidine]-1’-carboxylate

Uniqueness

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Its derivatives have shown significant antiproliferative activities, particularly against cancer cell lines, making it a promising candidate for further research and development .

Properties

IUPAC Name

5-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNHFBZBDBHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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